![molecular formula C16H10O5 B5782008 2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid is a synthetic compound that is widely used in scientific research. It is commonly referred to as MIDA (MIDA boronate) and is a versatile compound that has multiple applications in various fields of research. MIDA is a boronic acid derivative that is formed by the reaction of 5-methyl-2-furaldehyde and indane-1,3-dione.
Mechanism of Action
MIDA boronates act as ligands for transition metal catalysts. They form stable complexes with transition metals such as palladium and nickel, which can then be used in various reactions. MIDA boronates also act as protecting groups for boronic acids, which can be deprotected under mild conditions using fluoride.
Biochemical and Physiological Effects:
MIDA has no known biochemical or physiological effects as it is not used as a drug or medication. It is solely used in scientific research.
Advantages and Limitations for Lab Experiments
MIDA has several advantages in scientific research. It is a stable compound that can be easily synthesized and purified. MIDA boronates are also stable and can be stored for long periods of time, making them useful in large-scale reactions. However, MIDA boronates are expensive and may not be suitable for all reactions. They also require specialized equipment and expertise to handle.
Future Directions
There are several future directions for the use of MIDA in scientific research. One area of research is the development of new MIDA boronates that can be used in a wider range of reactions. Another area of research is the use of MIDA boronates in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of MIDA in catalysis and materials science is an area of active research.
Synthesis Methods
The synthesis of MIDA involves the reaction of 5-methyl-2-furaldehyde and indane-1,3-dione in the presence of a base such as potassium carbonate and a boronic acid. The reaction takes place under reflux conditions in an organic solvent such as toluene or dimethylformamide. The resulting product is purified by column chromatography to obtain pure MIDA.
Scientific Research Applications
MIDA has a wide range of applications in scientific research. It is commonly used in the field of organic synthesis as a protecting group for boronic acids. MIDA boronates are stable and can be used in a variety of reactions such as Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed reactions. MIDA boronates are also used in the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1,3-dioxoindene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-8-2-4-10(21-8)7-13-14(17)11-5-3-9(16(19)20)6-12(11)15(13)18/h2-7H,1H3,(H,19,20)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBPGPCQLGTIFM-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1,3-dioxoindene-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.